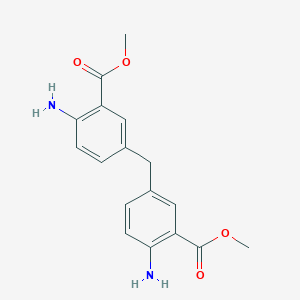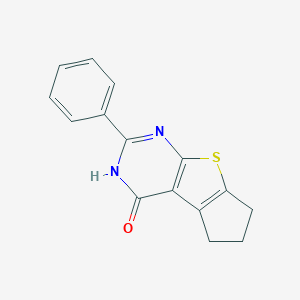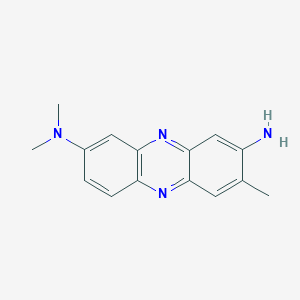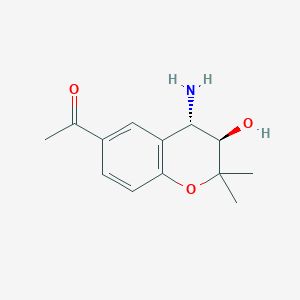
6-Hexyl-7-hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hexyl-7-hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one, also known as CPTH6, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of chromenone derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 6-Hexyl-7-hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one involves the inhibition of specific enzymes, including histone deacetylases (HDACs) and SIRT1. HDACs are known to play a role in cancer cell proliferation, while SIRT1 is involved in various cellular processes, including DNA repair and metabolism. By inhibiting these enzymes, 6-Hexyl-7-hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one can modulate various cellular processes and potentially lead to therapeutic benefits.
Biochemical and physiological effects:
6-Hexyl-7-hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, protection of neurons from oxidative stress and inflammation, and inhibition of virus replication. Additionally, 6-Hexyl-7-hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one has been shown to modulate various cellular processes, including DNA repair and metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-Hexyl-7-hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, 6-Hexyl-7-hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one has been extensively studied and has a well-established mechanism of action, which makes it a reliable tool for scientific research. However, one limitation of using 6-Hexyl-7-hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one is its potential toxicity, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 6-Hexyl-7-hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one, including the development of more potent and selective derivatives, the investigation of its potential applications in other disease areas, and the exploration of its combination with other therapeutic agents. Additionally, further studies are needed to fully understand the pharmacokinetics and toxicity of 6-Hexyl-7-hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one in vivo, which will be important for its potential clinical applications.
Métodos De Síntesis
The synthesis of 6-Hexyl-7-hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one involves the reaction of 7-hydroxy-4-chromenone with 2-phenylthiazole-4-carboxylic acid and hexylamine in the presence of a coupling agent. This method has been optimized to yield high purity and yield of 6-Hexyl-7-hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one.
Aplicaciones Científicas De Investigación
6-Hexyl-7-hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one has been studied for its potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 6-Hexyl-7-hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation. In neurodegenerative diseases, 6-Hexyl-7-hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to the development of these diseases. In infectious diseases, 6-Hexyl-7-hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one has been shown to inhibit the replication of viruses such as hepatitis C virus and human immunodeficiency virus.
Propiedades
Número CAS |
209974-85-6 |
|---|---|
Nombre del producto |
6-Hexyl-7-hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one |
Fórmula molecular |
C24H23NO3S |
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
6-hexyl-7-hydroxy-3-(2-phenyl-1,3-thiazol-4-yl)chromen-2-one |
InChI |
InChI=1S/C24H23NO3S/c1-2-3-4-6-11-17-12-18-13-19(24(27)28-22(18)14-21(17)26)20-15-29-23(25-20)16-9-7-5-8-10-16/h5,7-10,12-15,26H,2-4,6,11H2,1H3 |
Clave InChI |
VYSHEXGEQDXRJB-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C4=CC=CC=C4)O |
SMILES canónico |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-](/img/structure/B188359.png)
![3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188361.png)



